molecular formula C25H24F3N5O B286496 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Número de catálogo B286496
Peso molecular: 467.5 g/mol
Clave InChI: YOJNLDBOLOUSFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Mecanismo De Acción

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor works by binding to the active site of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine and inhibiting its activity. This leads to an increase in insulin sensitivity and glucose uptake in cells, as well as inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have various biochemical and physiological effects in cells. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity leads to an increase in insulin sensitivity and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic and obese individuals. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to inhibit cancer cell proliferation and induce apoptosis, which can help to slow down or stop the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it has been extensively studied and optimized for its synthesis method, making it readily available for research purposes. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have potential therapeutic applications in various diseases, making it a promising target for drug development.
However, one of the limitations of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it may have off-target effects on other proteins and enzymes, which can affect the interpretation of the results. In addition, the specific dosage and administration of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor may need to be carefully controlled to avoid potential side effects.

Direcciones Futuras

There are several future directions for the research of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor. One potential direction is to investigate the potential therapeutic applications of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the potential combination therapy of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor with other drugs for the treatment of various diseases. Furthermore, the development of more selective and potent 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitors may help to improve the efficacy and safety of this compound for therapeutic use.

Métodos De Síntesis

The synthesis method of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 4-bromo-2-fluoroaniline and 3-(trifluoromethyl)phenylboronic acid in the presence of palladium catalysts to form an arylated pyrazolo[3,4-d]pyrimidine intermediate. The intermediate is then reacted with 4-(morpholin-4-yl)phenylpropan-2-ol in the presence of a base to form the final product. This method has been optimized to produce high yields of the compound with high purity.

Aplicaciones Científicas De Investigación

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential target for the treatment of diabetes and obesity.
In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has also been investigated for its potential anticancer properties. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has been found to play a role in the regulation of various signaling pathways involved in cancer cell growth and survival. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a potential target for the treatment of cancer.

Propiedades

Fórmula molecular

C25H24F3N5O

Peso molecular

467.5 g/mol

Nombre IUPAC

4-[1-(4-propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C25H24F3N5O/c1-16(2)17-6-8-20(9-7-17)33-24-21(15-29-33)23(32-10-12-34-13-11-32)30-22(31-24)18-4-3-5-19(14-18)25(26,27)28/h3-9,14-16H,10-13H2,1-2H3

Clave InChI

YOJNLDBOLOUSFS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

SMILES canónico

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.